Cas no 2171996-33-9 (3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid)

3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid is a specialized organic compound with distinct structural features. It exhibits high purity and stability, making it suitable for various applications in chemical research and development. The presence of the fluorenyl group and the cyclopropyl moiety contributes to its unique spectroscopic properties, while the acetamido functionality enhances its reactivity in organic synthesis. This compound is well-suited for exploring novel chemical reactions and developing advanced materials.
3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid structure
2171996-33-9 structure
Product Name:3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid
CAS No:2171996-33-9
MF:C26H30N2O5
MW:450.526807308197
CID:6186867
PubChem ID:165570575
Update Time:2025-06-24

3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid
    • EN300-1522213
    • 3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}propanoic acid
    • 2171996-33-9
    • Inchi: 1S/C26H30N2O5/c1-17(2)28(14-11-24(30)31)23(29)15-26(12-13-26)27-25(32)33-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,27,32)(H,30,31)
    • InChI Key: SRMCAOWVICWSAJ-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(N(CCC(=O)O)C(C)C)=O)CC1)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 95.9Ų

3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid Pricemore >>

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Additional information on 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid

Introduction to 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid (CAS No. 2171996-33-9)

3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid (CAS No. 2171996-33-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features and potential biological activities. The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclopropyl ring, and an acetamido group, which collectively contribute to its diverse chemical and biological properties.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its stability under various reaction conditions. This feature makes 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid an attractive candidate for the synthesis of complex peptides and peptidomimetics. The cyclopropyl ring, on the other hand, introduces conformational constraints that can enhance the compound's binding affinity to specific biological targets.

The acetamido group in the compound's structure is known for its ability to form hydrogen bonds, which can play a crucial role in stabilizing interactions with target proteins or receptors. This property is particularly important in the design of drugs that require high specificity and potency. Recent studies have shown that compounds with similar structural motifs have demonstrated promising activities in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications.

In the context of medicinal chemistry, 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid has been investigated for its potential as a lead compound in drug discovery. Its unique combination of functional groups allows for a wide range of chemical modifications, enabling researchers to optimize its pharmacological properties. For instance, modifications to the acetamido group or the cyclopropyl ring can significantly alter the compound's solubility, stability, and bioavailability.

Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of the compound's interactions with biological targets. These tools have been instrumental in predicting the binding modes and affinities of 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid with specific proteins, providing valuable insights for rational drug design. For example, molecular dynamics simulations have revealed that the cyclopropyl ring can adopt specific conformations that facilitate binding to hydrophobic pockets on target proteins.

In clinical research, preliminary studies have indicated that 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid exhibits promising pharmacological profiles. In vitro assays have shown that it can effectively inhibit the activity of certain enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, early-stage clinical trials are underway to evaluate its safety and efficacy in human subjects.

The development of 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid as a therapeutic agent is also supported by its favorable pharmacokinetic properties. Preclinical studies have demonstrated that it has good oral bioavailability and a favorable half-life, which are critical factors for ensuring effective drug delivery and sustained therapeutic effects. Furthermore, the compound's low toxicity profile has been confirmed through extensive toxicological evaluations.

In conclusion, 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}propanoic acid (CAS No. 2171996-33-9) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive lead compound for the design of novel therapeutic agents. Ongoing research efforts aim to optimize its properties and explore its full therapeutic potential across various disease indications.

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